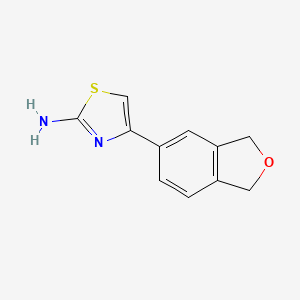

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-11-13-10(6-15-11)7-1-2-8-4-14-5-9(8)3-7/h1-3,6H,4-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNBQBTZJVHHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine has been investigated for its potential as a therapeutic agent. Its applications include:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that similar thiazole derivatives have been effective against various pathogens, suggesting that this compound may also possess similar activities .

- Anticancer Properties : The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies suggest potential efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma) .

Biological Evaluation

Recent studies have focused on evaluating the biological activities of 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine through in vitro assays:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The mechanism involves binding to the enzyme and preventing the breakdown of acetylcholine, thereby enhancing cognitive function .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparative Data

Research Findings and Implications

- Electronic Effects : Dihydrobenzofuran’s oxygen atom increases electron density in the thiazole ring compared to sulfur-containing analogues (e.g., benzothiazole), altering binding kinetics .

- Metabolic Stability : The saturated dihydrobenzofuran ring may reduce oxidative metabolism compared to fully aromatic systems like benzodioxole .

- Synthetic Accessibility : Dihydrobenzofuran-thiazole synthesis likely involves cyclization steps, contrasting with simpler aryl couplings for benzyl or halogenated derivatives .

Biological Activity

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine is , with a molecular weight of approximately 232.30 g/mol. The compound's structure is characterized by two fused rings: the benzofuran ring and the thiazole ring. This structural arrangement is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine has been investigated for its anticancer effects. A study highlighted that compounds with similar structures demonstrated cytotoxicity against several cancer cell lines, including human glioblastoma and melanoma cells. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | U251 (glioblastoma) | 23.30 ± 0.35 |

| Compound 10 | WM793 (melanoma) | >1000 |

The presence of electron-donating groups on the phenyl ring significantly increases the cytotoxic potential of these compounds .

The compound's mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. For instance, interactions with proteins like Bcl-2 have been noted, leading to apoptosis in cancer cells . Molecular dynamics simulations have provided insights into these interactions, revealing hydrophobic contacts as key contributors to binding affinity.

Study 1: Anticancer Activity

A recent study examined a series of thiazole derivatives for their anticancer properties. Among them, 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine was found to exhibit potent activity against both Bcl-2 expressing Jurkat cells and A431 skin cancer cells. The IC50 values were comparable to those of established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of thiazole were tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole ring could enhance antibacterial efficacy .

Comparison with Similar Compounds

When compared to other benzofuran and thiazole derivatives, 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine stands out due to its dual-ring structure which offers a broader range of biological activities:

| Compound Type | Example Compound | Notable Activity |

|---|---|---|

| Benzofuran Derivative | 2-(1,3-dihydro-2-benzofuran-5-yl)ethanamine | Antimicrobial |

| Thiazole Derivative | 2-Aminothiazole | Antitumor |

| Target Compound | 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine | Anticancer & Antimicrobial |

Q & A

Q. Critical Conditions :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | KSCN, H₂SO₄, 90°C, 5h | 70–75% | |

| Schiff base formation | Ethanol, reflux, 6h | 65–70% |

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Basic Research Focus

Q. Advanced Validation :

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., uncyclized intermediates) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and biological testing .

What strategies are recommended for resolving contradictory biological activity data across different studies involving this compound?

Advanced Research Focus

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural variations : Substituents on the benzofuran or thiazole ring alter lipophilicity and target binding. For example, tert-butyl groups enhance antitumor activity but reduce solubility .

- Assay conditions : Variations in cell lines, incubation times, or solvent (DMSO vs. PBS) can skew results.

Q. Methodological Solutions :

Q. Case Study :

| Derivative | Substituent | Antitumor IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-tert-butyl | Hydrophobic | 8.2 | |

| 4-methoxy | Polar | >50 |

How can computational modeling predict the binding interactions of this compound with biological targets, and what experimental validations are required?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PFOR in anaerobic pathogens). The thiazole NH₂ and benzofuran oxygen often form hydrogen bonds with active-site residues .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust interactions .

Q. Experimental Validation :

- Enzyme inhibition assays : Compare computational predictions with in vitro PFOR inhibition rates .

- Mutagenesis studies : Modify predicted binding residues (e.g., Ser154Ala) to confirm interaction sites .

What methodologies optimize the regioselectivity in derivatization reactions of the thiazole ring in this compound?

Advanced Research Focus

Regioselectivity challenges arise during electrophilic substitution (e.g., bromination) or cross-coupling (e.g., Suzuki). Key strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.